molecular formula C25H21NO4 B11514461 ethyl {4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetate

ethyl {4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetate

Cat. No.: B11514461
M. Wt: 399.4 g/mol
InChI Key: QFGGSZAYIRJDAQ-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetate is a complex organic compound that features a unique structure combining an indene moiety with an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetate typically involves the reaction of 1,3-dioxo-2-phenyl-2,3-dihydro-1H-indene with 4-aminophenylacetic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-{4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-{4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetate exerts its effects involves interactions with specific molecular targets. The indene moiety can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-{4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]benzoate: Similar structure but with a benzoate group instead of a phenylacetate group[][8].

Uniqueness

Ethyl 2-{4-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indene and ester moieties allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

ethyl 2-[4-[(1,3-dioxo-2-phenylinden-2-yl)amino]phenyl]acetate

InChI

InChI=1S/C25H21NO4/c1-2-30-22(27)16-17-12-14-19(15-13-17)26-25(18-8-4-3-5-9-18)23(28)20-10-6-7-11-21(20)24(25)29/h3-15,26H,2,16H2,1H3

InChI Key

QFGGSZAYIRJDAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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